N-(2-methoxyethyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide

DprE1 inhibition covalent mechanism nitro-benzothiazinone

N-(2-methoxyethyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide (CAS 831233-64-8) is a synthetic small molecule belonging to the 1,4-benzothiazin-3-one class, a scaffold widely explored for antimycobacterial DprE1 inhibition and antifungal applications. Its molecular formula is C₁₃H₁₆N₂O₃S (MW 280.34 g/mol), with a calculated logP of 1.24 and a topological polar surface area (TPSA) of 70.50 Ų.

Molecular Formula C13H16N2O3S
Molecular Weight 280.34
CAS No. 831233-64-8
Cat. No. B2923934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
CAS831233-64-8
Molecular FormulaC13H16N2O3S
Molecular Weight280.34
Structural Identifiers
SMILESCOCCNC(=O)CC1C(=O)NC2=CC=CC=C2S1
InChIInChI=1S/C13H16N2O3S/c1-18-7-6-14-12(16)8-11-13(17)15-9-4-2-3-5-10(9)19-11/h2-5,11H,6-8H2,1H3,(H,14,16)(H,15,17)
InChIKeyZYIPLPYKTLYYNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyethyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide (CAS 831233-64-8): Procurement-Relevant Structural and Physicochemical Baseline


N-(2-methoxyethyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide (CAS 831233-64-8) is a synthetic small molecule belonging to the 1,4-benzothiazin-3-one class, a scaffold widely explored for antimycobacterial DprE1 inhibition [1] and antifungal applications [2]. Its molecular formula is C₁₃H₁₆N₂O₃S (MW 280.34 g/mol), with a calculated logP of 1.24 and a topological polar surface area (TPSA) of 70.50 Ų [3]. Unlike the clinical-stage nitro-benzothiazinones BTZ043 and PBTZ169, this compound lacks the 8-nitro substituent critical for covalent DprE1 suicide inhibition, positioning it instead as a non-nitro benzothiazinone probe suitable for selectivity profiling, scaffold-hopping campaigns, and antifungal structure–activity relationship (SAR) expansion.

Why Generic Substitution Fails for N-(2-Methoxyethyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide (CAS 831233-64-8) in Benzothiazinone Research


Within the benzothiazinone chemical space, small structural perturbations produce large functional divergences. The 8-nitro group present in BTZ043 and PBTZ169 is the essential warhead for covalent, mechanism-based inhibition of mycobacterial DprE1 via active-site Cys387 adduct formation [1]; its absence in N-(2-methoxyethyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide abolishes this covalent mechanism entirely. Conversely, the N-(2-methoxyethyl) acetamide side chain introduces a flexible ether-bearing substituent (clogP 1.24, TPSA 70.50 Ų) that contrasts sharply with the aromatic N-aryl substituents common in antifungal benzothiazinone series [2], altering hydrogen-bonding capacity, lipophilicity, and target engagement profile. Generic substitution—replacing this compound with any nitro-benzothiazinone or any N-aryl benzothiazinone acetamide—therefore confounds both mechanism-of-action studies and SAR interpretation, as shown quantitatively below.

Quantitative Differentiation Evidence for N-(2-Methoxyethyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide (CAS 831233-64-8) vs. Closest Analogs


Absence of 8-Nitro Warhead: Mechanistic Divergence from BTZ043 and PBTZ169 in DprE1 Covalent Inhibition

N-(2-methoxyethyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide lacks the 8-nitro substituent that defines the covalent warhead of clinical-stage benzothiazinones. In BTZ043 and PBTZ169, the 8-nitro group undergoes enzymatic reduction within the DprE1 active site to a nitroso intermediate that forms a covalent adduct with Cys387, yielding nanomolar MIC values (BTZ043 MIC₉₀ ≈ 1 ng/mL against M. tuberculosis H37Rv) [1]. The target compound, devoid of this nitro group, cannot undergo the requisite reductive activation and therefore cannot act as a suicide inhibitor of DprE1. This mechanistic distinction makes it uniquely suited as a negative-control probe for DprE1 covalent engagement assays and for profiling off-target activities of the benzothiazinone core independent of nitro-mediated covalent binding.

DprE1 inhibition covalent mechanism nitro-benzothiazinone Mycobacterium tuberculosis

GPR35 Antagonism Screen: Inactivity Differentiates Target Compound from Known GPR35 Ligands

In a BRET-based GPR35 antagonism assay employing human GPR35–Gα13 SPASM sensor cells stimulated with 300 µM zaprinast (agonist), N-(2-methoxyethyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide was tested in a concentration–response format and classified as inactive (IC₅₀ > 100 µM) [1]. By contrast, the reference antagonist CID2745687 produced full inhibition at 10 µM under identical conditions. This negative result provides a quantitative selectivity data point: the benzothiazinone core with an N-(2-methoxyethyl) acetamide side chain does not engage GPR35 at concentrations up to 100 µM, distinguishing it from benzothiazinone-derived compounds that may show off-target GPCR activity.

GPR35 GPCR antagonism selectivity profiling inflammatory bowel disease

Physicochemical Differentiation: N-(2-Methoxyethyl) Side Chain vs. N-Aryl Benzothiazinone Acetamides

The N-(2-methoxyethyl) substituent confers a distinct physicochemical signature compared to the N-aryl benzothiazinone acetamides reported in the Gupta & Wagh (2006) antifungal series [1]. The target compound has a calculated logP of 1.24 and TPSA of 70.50 Ų (MW 280.34) [2], whereas representative N-aryl analogs such as 7u (N-2-OCH₃-C₆H₄), 7v (N-3-OCH₃-C₆H₄), and 7w (N-4-OCH₃-C₆H₄) have the molecular formula C₁₇H₁₆N₂O₃S (MW 328.39), with a higher carbon count and aromatic surface area that predictably elevates logP and reduces aqueous solubility relative to the methoxyethyl analog. The ether oxygen in the methoxyethyl chain provides an additional hydrogen-bond acceptor without the metabolic liability of an aniline or the π-stacking potential of an aryl ring, altering both permeability and target-binding geometry.

physicochemical properties logP TPSA ligand efficiency solubility

Antifungal Activity Landscape: Class-Level Potency Context from N-(Alkyl/Aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide Series

The Gupta & Wagh (2006) study established class-level antifungal activity for N-substituted-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides against three dermatophyte strains [1]. Across 26 compounds (7a–z), antifungal activity was assessed at concentrations from 0.031 to 0.25 µmol/mL. Active compound sets (S1–S3) showed inhibition at 0.062–0.125 µmol/mL against Epidermophyton floccosum, Trichophyton rubrum, and Malassezia furfur. While the target compound N-(2-methoxyethyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide was not among the specific analogs tested in this study, the N-cyclohexyl (7x) and N-benzyl (7y) analogs—both non-aryl N-substituted variants—were active in sets S1 and S2, respectively. This suggests that non-aryl N-alkyl benzothiazinone acetamides can retain antifungal activity, though the quantitative potency of the specific N-(2-methoxyethyl) derivative against these strains remains uncharacterized.

antifungal activity dermatophytes Trichophyton rubrum Epidermophyton floccosum Malassezia furfur

Scaffold-Hopping Utility: Non-Nitro Benzothiazinone as a Tool for DprE1 Selectivity Profiling vs. Nitro-Dependent Inhibitors

The benzothiazinone DprE1 inhibitor field is dominated by nitroaromatic covalent inhibitors (BTZ043, PBTZ169, and derivatives) with reported MIC values in the low nanomolar range (BTZ043 MIC = 0.3–1.0 ng/mL against drug-susceptible and drug-resistant M. tuberculosis strains) [1]. Resistance to these agents maps primarily to mutations in dprE1 (Cys387Ser/Gly) that prevent covalent adduct formation [2]. N-(2-methoxyethyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide, lacking the 8-nitro warhead, provides a structurally matched non-covalent control for distinguishing nitro-specific effects from benzothiazinone scaffold-driven pharmacology. This is directly relevant for evaluating whether observed cellular phenotypes (e.g., DprE1 Cys387 mutant viability, off-target bacterial killing) arise from covalent DprE1 engagement or from alternative mechanisms including non-covalent DprE1 inhibition or other target engagement.

scaffold hopping DprE1 selectivity profiling covalent vs. non-covalent antitubercular drug discovery

Rotatable Bond and Hydrogen-Bond Acceptor Profile: Conformational Flexibility Advantage over Rigid N-Aryl Analogs

The N-(2-methoxyethyl) side chain introduces 4 rotatable bonds and 5 hydrogen-bond acceptor atoms (including the ether oxygen) into the benzothiazinone acetamide scaffold, compared with N-aryl analogs such as 7u (N-2-OCH₃-C₆H₄) which contain fewer freely rotatable bonds due to the rigid aromatic ring [1]. The target compound's rotatable bond count (4) falls within the optimal drug-likeness range (≤10) while providing greater conformational sampling than N-phenyl or substituted N-phenyl congeners. The ether oxygen in the methoxyethyl group adds a hydrogen-bond acceptor site without introducing a hydrogen-bond donor, preserving a favorable HBD count of 1 (the amide NH) [2]. This profile supports improved aqueous solubility and potential for engaging polar binding pockets that are inaccessible to flatter, more aromatic N-aryl derivatives.

conformational flexibility hydrogen bonding drug-likeness rotatable bonds medicinal chemistry optimization

Procurement-Driven Application Scenarios for N-(2-Methoxyethyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide (CAS 831233-64-8)


DprE1 Negative-Control Probe for Covalent Mechanism-of-Action Studies in M. tuberculosis

Researchers investigating the covalent inhibition mechanism of nitro-benzothiazinones (BTZ043, PBTZ169) require a structurally matched non-nitro control to confirm that observed antibacterial activity, target engagement, or resistance phenotypes are nitro-dependent. N-(2-methoxyethyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide, which lacks the 8-nitro warhead essential for Cys387 adduct formation [1], serves this exact purpose. It can be run in parallel with BTZ043 in DprE1 enzyme inhibition assays, M. tuberculosis MIC determinations against wild-type and Cys387 mutant strains, and mass spectrometry-based covalent adduct detection experiments. Any activity retained by the non-nitro compound against DprE1 Cys387 mutants would indicate non-covalent scaffold-based inhibition or off-target effects, providing critical mechanistic resolution [2].

GPR35 Off-Target Counter-Screening for Benzothiazinone Lead Optimization Programs

Given the documented inactivity of this compound against human GPR35 (IC₅₀ > 100 µM in a BRET-based SPASM sensor assay) [1], it is immediately useful as a reference compound in GPCR selectivity panels during benzothiazinone lead optimization. Medicinal chemistry teams developing BTZ-derived antitubercular agents can use this compound to benchmark whether newly introduced substituents inadvertently confer GPR35 activity. The quantitative inactivity threshold (>100 µM) provides a clear pass/fail criterion for off-target selectivity profiling in inflammatory bowel disease and pain target safety assessments.

Antifungal SAR Expansion: Bridging N-Alkyl and N-Aryl Benzothiazinone Acetamide Chemical Space

The Gupta & Wagh (2006) antifungal series established that both N-aryl (7u–7w) and N-alkyl (7x, 7y) benzothiazinone acetamides exhibit activity against dermatophytes at 0.062–0.125 µmol/mL [1]. The N-(2-methoxyethyl) substituent occupies an unexplored region of this SAR landscape, combining alkyl-chain flexibility with an ether oxygen hydrogen-bond acceptor. Procurement of this compound enables direct head-to-head antifungal testing against Trichophyton rubrum, Epidermophyton floccosum, and Malassezia furfur to determine whether the methoxyethyl group improves potency, spectrum, or solubility relative to the published N-cyclohexyl and N-benzyl benchmarks.

Property-Driven Fragment Elaboration and Scaffold-Hopping Starting Point for Non-Covalent DprE1 Inhibitors

The favorable physicochemical profile (MW 280.34, clogP 1.24, TPSA 70.50 Ų, 4 rotatable bonds, HBD = 1) [1] positions this compound as an attractive starting point for fragment-based or structure-based design of non-covalent DprE1 inhibitors. Unlike the larger, more lipophilic nitro-benzothiazinones, this compound adheres closely to lead-like property guidelines and offers multiple vectors for synthetic elaboration (the benzothiazinone C6 and C7 positions, and the terminal methoxy group). Computational docking studies against the DprE1 active site can guide rational substitution to achieve non-covalent inhibition without introducing the mutagenic liability associated with nitroaromatic groups [2].

Quote Request

Request a Quote for N-(2-methoxyethyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.